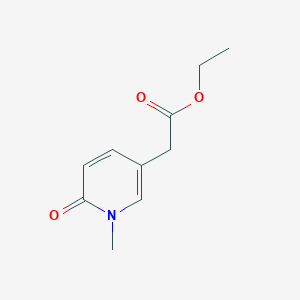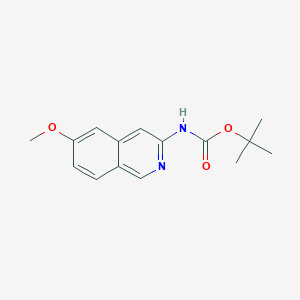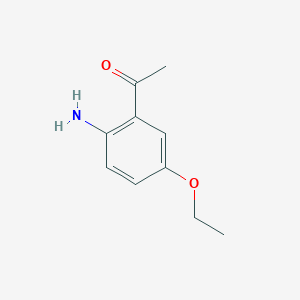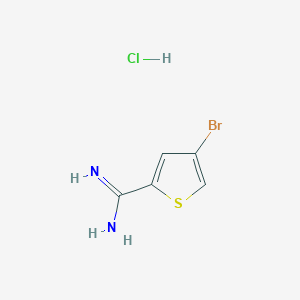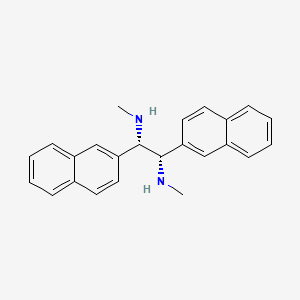
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. It is known for its unique structural properties, which make it a valuable reagent in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Formation of Intermediate: The naphthalene derivatives undergo a series of reactions, including alkylation and amination, to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (1S,2S) enantiomer.
Final Steps: The final steps involve methylation of the amine groups to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization or chromatography to isolate the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalene rings can be functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield naphthoquinone derivatives.
Reduction: Can produce reduced amine derivatives.
Substitution: Results in functionalized naphthalene compounds.
Scientific Research Applications
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine has a wide range of scientific research applications:
Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Medicinal Chemistry: Investigated for its potential use in drug development due to its chiral properties.
Material Science: Utilized in the synthesis of chiral materials and polymers.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine involves its ability to act as a chiral ligand, influencing the stereochemistry of reactions. It interacts with metal centers in catalytic processes, facilitating the formation of chiral products. The molecular targets and pathways involved include:
Metal Complexation: Forms complexes with transition metals, which are crucial in catalytic cycles.
Stereochemical Control: Provides chiral induction, leading to the selective formation of one enantiomer over the other.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine: The enantiomer of the compound with similar properties but different stereochemistry.
(1S,2S)-1,2-Di(naphthalen-2-yl)ethane-1,2-diamine: A similar compound without the N1,N2-dimethyl groups.
Uniqueness
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine is unique due to its specific chiral centers and the presence of dimethyl groups, which enhance its reactivity and selectivity in catalytic processes. Its ability to form stable complexes with metals and its high enantiomeric purity make it a valuable compound in various applications.
Properties
Molecular Formula |
C24H24N2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(1S,2S)-N,N'-dimethyl-1,2-dinaphthalen-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C24H24N2/c1-25-23(21-13-11-17-7-3-5-9-19(17)15-21)24(26-2)22-14-12-18-8-4-6-10-20(18)16-22/h3-16,23-26H,1-2H3/t23-,24-/m0/s1 |
InChI Key |
IHMFTXMBHJHPPQ-ZEQRLZLVSA-N |
Isomeric SMILES |
CN[C@@H](C1=CC2=CC=CC=C2C=C1)[C@H](C3=CC4=CC=CC=C4C=C3)NC |
Canonical SMILES |
CNC(C1=CC2=CC=CC=C2C=C1)C(C3=CC4=CC=CC=C4C=C3)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


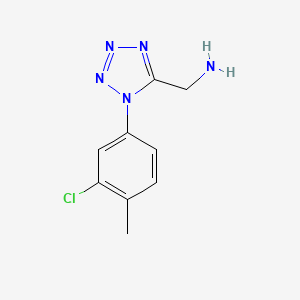
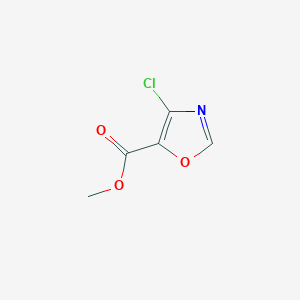
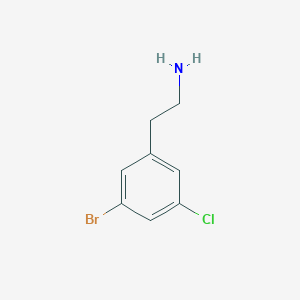
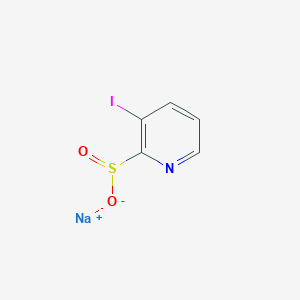
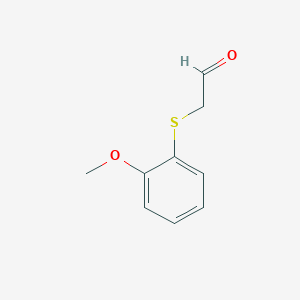

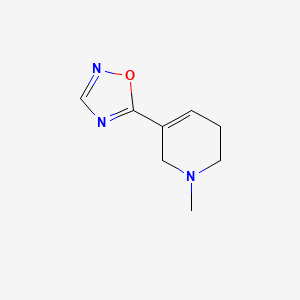
![Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13650928.png)
![(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)

